molecular formula C5H9ClO B146379 1-Chloro-3-pentanone CAS No. 32830-97-0

1-Chloro-3-pentanone

Cat. No. B146379
CAS RN: 32830-97-0
M. Wt: 120.58 g/mol
InChI Key: APNSUHRNUVUCIP-UHFFFAOYSA-N
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Description

1-Chloro-3-pentanone is a chlorinated ketone that has been studied in various contexts, including its interactions with enzymes, its synthesis, and its behavior in chemical reactions. It is structurally related to other chlorinated ketones and has been used in research to understand more about enzyme inhibition, reaction mechanisms, and synthesis pathways.

Synthesis Analysis

The synthesis of chlorinated ketones, such as 1-chloro-3-pentanone, often involves chlorination reactions. For instance, the synthesis of diastereomers of 3,4-dichloro-2-pentanol, which are structurally related to 1-chloro-3-pentanone, was achieved through anti-dichlorination of precursor allylic alcohols . Additionally, the synthesis of 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one, which shares a similar chlorination pattern, was performed using condensation and hydrogenation processes .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-chloro-3-pentanone has been investigated using ab initio and Density Functional Theory (DFT) calculations. For example, the structure of 3-chloro-pentane-2,4-dione was studied, and its vibrational frequencies were calculated, providing insights into the effects of chlorination on molecular stability and hydrogen bond strength . Similarly, the structure of 1-chloro-1,1-difluoro-pentane-2,4-dione was analyzed, revealing the influence of chlorination and fluorination on the molecule's conformation and vibrational properties .

Chemical Reactions Analysis

The reactivity of 1-chloro-3-pentanone in chemical reactions has been explored in several studies. For example, the reaction of chlorine atoms with 3-pentanone, which can lead to the formation of 1-chloro-3-pentanone, was investigated, revealing the products, kinetics, and mechanism of the reaction . The reaction of chloral with various ketones, including 3-pentanone, was studied, showing that chloral undergoes a mixed aldol condensation, which is relevant to the understanding of reactions involving 1-chloro-3-pentanone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-chloro-3-pentanone and related compounds have been characterized through various analytical techniques. The interaction of L- and D-3-amino-1-chloro-2-pentanone with gamma-glutamylcysteine synthetase was studied, demonstrating the compound's potent irreversible inactivation of the enzyme . The kinetics and products of the gas-phase reaction of OH radicals with 5-hydroxy-2-pentanone were also investigated, providing data on reaction rates and product formation that are relevant to the understanding of 1-chloro-3-pentanone's behavior in similar conditions .

Scientific Research Applications

Reaction Mechanisms and Product Formation

  • Chlorine Atom Reactions with 3-Pentanone : Kaiser, Wallington, and Hurley (2010) studied the reaction of chlorine atoms with 3-pentanone, yielding 1- and 2-chloro-3-pentanone. They observed the influence of temperature and the presence of O₂ on the reaction outcomes (Kaiser, Wallington, & Hurley, 2010).

  • Catalysis in Enolization : Buyck, Detienne, and Boelens (2010) discovered that the combination of a strong acid and its salt with an organic base catalyzes the trichlorination of 3-pentanone, producing 2,2,4-trichloro-3-pentanone (Buyck, Detienne, & Boelens, 2010).

Applications in Energy and Environmental Science

  • Oil Recovery Enhancement : Argüelles-Vivas et al. (2020) investigated the use of 3-pentanone in enhancing water imbibition in fractured carbonate cores, thereby improving oil recovery (Argüelles-Vivas, Wang, Abeykoon, & Okuno, 2020).

Chemical Kinetics and Pyrolysis

  • Kinetics of Gas-Phase Reactions : Zhao, Huskey, Nicovich, and Wine (2008) performed a temperature-dependent kinetics study of the gas-phase reactions of atomic chlorine with 3-pentanone. This study contributes to understanding the role of such reactions in atmospheric chemistry (Zhao, Huskey, Nicovich, & Wine, 2008).

  • H-Atom Abstraction Studies : Cheng et al. (2019) conducted a study on H-atom abstraction from 3-pentanone by H and CH₃ radicals, contributing to the understanding of the chemical mechanism of 3-pentanone, particularly in biofuel applications (Cheng, Zou, Liu, Liu, Jia, & You, 2019).

  • Pyrolysis and Oxidation : Lam, Ren, Hong, Davidson, and Hanson (2012) measured high-temperature 3-pentanone pyrolysis and oxidation, contributing to the development of detailed kinetic mechanisms for these processes (Lam, Ren, Hong, Davidson, & Hanson, 2012).

Safety And Hazards

1-Chloro-3-pentanone is a flammable liquid and vapor. It may cause mild skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and using personal protective equipment .

properties

IUPAC Name

1-chloropentan-3-one
Source PubChem
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InChI

InChI=1S/C5H9ClO/c1-2-5(7)3-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNSUHRNUVUCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067724
Record name 3-Pentanone, 1-chloro-
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Molecular Weight

120.58 g/mol
Source PubChem
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Product Name

1-Chloro-3-pentanone

CAS RN

32830-97-0
Record name 1-Chloro-3-pentanone
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Record name 1-Chloro-3-pentanone
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Record name 1-Chloro-3-pentanone
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Record name 3-Pentanone, 1-chloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
EW Kaiser, TJ Wallington… - The Journal of Physical …, 2010 - ACS Publications
… Of the two possible chloro-3-pentanone products, only 1-chloro-3-pentanone is commercially available to our knowledge and was used for identification and calibration. The 2-chloro-3-…
Number of citations: 0 pubs.acs.org
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
1‐Chloro‐3‐pentanone - Ho - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
AK Banerjee, JJ Pineda, HD Mora… - Synthetic …, 2007 - Taylor & Francis
… The ketoesters 3 and 4, obtained by the condensation of 2‐cyclohexanone carboxylate and 1‐chloro‐3‐pentanone, were heated with 2,3‐dichloro‐5,6‐dicyanobenzoquinone (DDQ) to …
Number of citations: 0 www.tandfonline.com
W Park, DCA were fed Feline - researchgate.net
… , it was synthesized by reducing 1-chloro-3-pentanone to its corresponding alcohol with NaBH, … was added drop-wise to 15 ml of 1-chloro-3-pentanone solution in 25 ml of water, which …
Number of citations: 0 www.researchgate.net
T SHIMIZU, S HIRANUMA, T OKUBO… - Chemical and …, 1993 - jstage.jst.go.jp
… Miescher ketone (1), we previously reported a convenient synthesis of the cyanomethyl derivative (2),” and recently found that the Robinson annelation to 2 with 1-chloro-3-pentanone …
Number of citations: 0 www.jstage.jst.go.jp
S Yamabe, N Tsuchida, S Yamazaki - ChemistrySelect, 2019 - Wiley Online Library
… (C) is a neutral reaction, where 2-methylcyclopentane-1,3-dione, 1-chloro-3-pentanone and (H 2 O) 8 were reactants. The first C−C bond formation is brought about by the nucleophilic …
S Vangapandu, M Jain, R Jain, S Kaur… - Bioorganic & medicinal …, 2004 - Elsevier
… -methoxy-2-nitroaniline (12, 0.046 mol), 1-chloro-3-pentanone (0.025 mol), and o-phosphoric acid (85… An additional quantity of 1-chloro-3-pentanone (0.025 mol) was added and stirring …
Number of citations: 0 www.sciencedirect.com
CH Heathcock, C Mahaim, MF Schlecht… - The Journal of Organic …, 1984 - ACS Publications
… A solution of 32.7 g of 1chloro-3-pentanone in 100 mL of THF was added with vigorous stirring over a 30-min period, and the reaction mixture was stirred for 1 h at -20 C and allowed to …
Number of citations: 0 pubs.acs.org
AK Banerjee, JA Azocar - Synthetic communications, 1999 - Taylor & Francis
… Its condensation with 1-chloro-3-pentanone under Dean-Stark condition in toluene and a catalytic amount of p-toluenesulfonic yielded the already reported5 tricyclic ketone (2) in 58% …
Number of citations: 0 www.tandfonline.com
R Uma, S Swaminathan, K Rajagopalan - Tetrahedron letters, 1984 - Elsevier
… trione 5 obtained in turn in 75% yield by the alkylation of 2-methyl - 1,3 cyclohexane dione with 1 - chloro - 3 - pentanone. The above asymmetric cyclization we have found, is best …
Number of citations: 0 www.sciencedirect.com

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